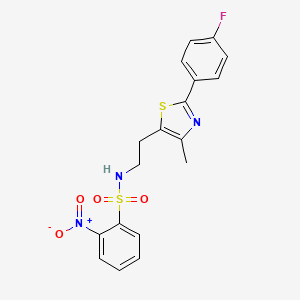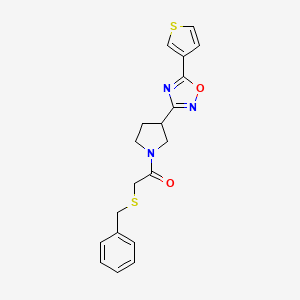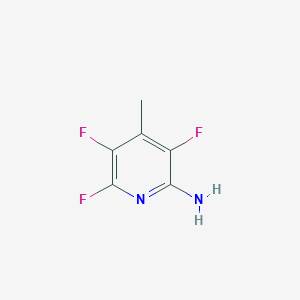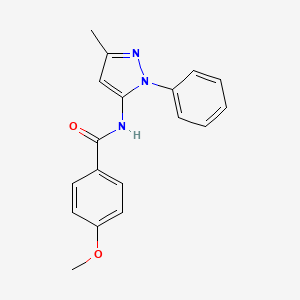
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound notable for its intricate molecular structure. This compound is of interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea generally involves multi-step organic reactions
Formation of 1,2,3,4-tetrahydroquinoline: : Starting from aniline, a series of condensation and cyclization reactions form the tetrahydroquinoline core.
Urea Formation: : The final step involves the reaction of the sulfonylated tetrahydroquinoline with an isocyanate derivative to form the urea moiety.
Industrial Production Methods: While specific industrial methods may vary, they usually follow similar principles but are optimized for scale, efficiency, and cost-effectiveness. Industrial production may utilize continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea undergoes several types of chemical reactions, including:
Oxidation: : Commonly with oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, influenced by the sulfonyl and thiophene groups.
Common Reagents and Conditions:
Oxidizing agents: : mCPBA, hydrogen peroxide.
Reducing agents: : LiAlH4, sodium borohydride (NaBH4).
Solvents: : Dichloromethane (DCM), dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidative and reductive modifications often lead to altered functional groups, such as hydroxyl or amine derivatives, depending on the specific reactions.
Scientific Research Applications
Chemistry and Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with cellular pathways. It’s of interest in medicinal chemistry for developing therapeutic agents.
Medicine and Industry: Potential applications in drug development, particularly in targeting specific enzymes or receptors related to diseases. Also, its unique structure makes it a candidate for materials science applications, such as in the development of novel polymers.
Mechanism of Action
The mechanism of action for 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea often involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.
Pathways: : Modulation of biochemical pathways within cells, potentially affecting signal transduction and metabolic processes.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the thiophen-2-ylmethyl urea group but shares structural similarities.
Thiophen-2-ylmethyl urea derivatives: : Similar in containing the thiophene and urea moieties but differing in the attached substituents.
Uniqueness: 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea stands out due to the combination of its sulfonylated tetrahydroquinoline and thiophene urea components, providing a unique set of physical and chemical properties.
And there you have it, a deep dive into this compound! Anything more you'd like to explore?
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-21(22-15-18-7-5-13-28-18)23-17-10-11-20-16(14-17)6-4-12-24(20)29(26,27)19-8-2-1-3-9-19/h1-3,5,7-11,13-14H,4,6,12,15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJVUXFXRBMSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793221.png)
![4-(1-methyl-1H-imidazol-5-yl)-1-[(3-methylphenyl)methanesulfonyl]piperidine](/img/structure/B2793222.png)


![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2793230.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine](/img/structure/B2793236.png)
![4-(4-bromophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793237.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide](/img/structure/B2793238.png)
![N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide](/img/structure/B2793239.png)
![methyl 4-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate](/img/structure/B2793240.png)
![5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine](/img/structure/B2793241.png)
![[4-[(Z)-2-Cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2793242.png)


